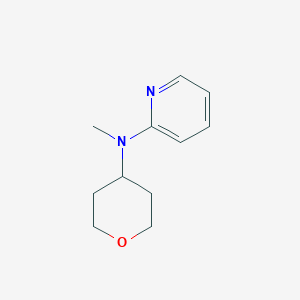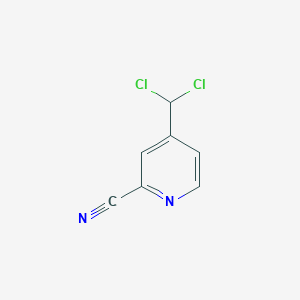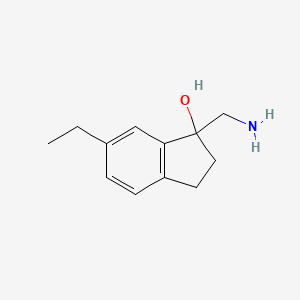
(S)-tert-Butyl (3-methylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (3-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by its tert-butyl group and a chiral center, making it an important molecule in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-methylbutan-2-yl)carbamate typically involves the reaction of (S)-3-methylbutan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield (S)-3-methylbutan-2-amine and tert-butanol.
Oxidation: Oxidative reactions can convert the carbamate group into corresponding urea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: (S)-3-methylbutan-2-amine and tert-butanol.
Oxidation: Urea derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl (3-methylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the stability of the carbamate-enzyme complex. The molecular pathways involved include the formation of a tetrahedral intermediate, followed by the release of the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the chiral center and the 3-methylbutan-2-yl group.
®-tert-Butyl (3-methylbutan-2-yl)carbamate: The enantiomer of the compound .
tert-Butyl (2-methylpropyl)carbamate: Similar structure but with a different alkyl group.
Uniqueness
(S)-tert-Butyl (3-methylbutan-2-yl)carbamate is unique due to its chiral center, which makes it valuable in asymmetric synthesis. Its specific structure allows for selective interactions with enzymes and other biological molecules, making it a useful tool in medicinal chemistry and biochemistry.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
AXYWAWQXZRZXSM-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


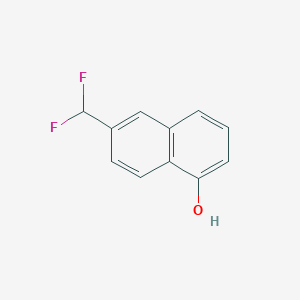
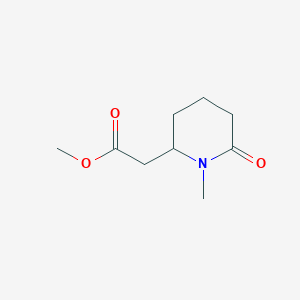
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)
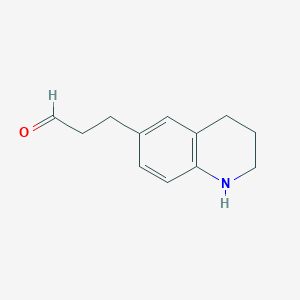
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)

